Violanthrone, nitro-
CAS No.: 66085-76-5
Cat. No.: VC18459485
Molecular Formula: C34H15NO4
Molecular Weight: 501.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 66085-76-5 |
|---|---|
| Molecular Formula | C34H15NO4 |
| Molecular Weight | 501.5 g/mol |
| IUPAC Name | 8-nitrononacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.022,27.028,32]tetratriaconta-1(31),2,4,6(11),7,9,13,15,17,19,22,24,26,28(32),29,33-hexadecaene-12,21-dione |
| Standard InChI | InChI=1S/C34H15NO4/c36-33-24-4-2-1-3-17(24)18-7-8-19-20-9-10-23-28-15-16(35(38)39)5-6-25(28)34(37)27-14-12-22(30(20)32(23)27)21-11-13-26(33)31(18)29(19)21/h1-15H |
| Standard InChI Key | JMLRQFUKQHMMLV-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C3=C4C(=CC=C5C4=C(C=C3)C6=C7C5=CC=C8C7=C(C=C6)C9=C(C8=O)C=CC(=C9)[N+](=O)[O-])C2=O |
Introduction
Chemical Structure and Molecular Properties
Violanthrone, nitro- features a highly conjugated polycyclic framework with two ketone groups and a nitro substituent. The molecular formula C₃₄H₁₅NO₄ corresponds to a molecular weight of 501.5 g/mol, and its IUPAC name is 8-nitrononacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.022,27.028,32]tetratriaconta-1(31),2,4,6(11),7,9,13,15,17,19,22,24,26,28(32),29,33-hexadecaene-12,21-dione. The nitro group enhances electron-withdrawing characteristics, altering the compound’s redox behavior and solubility in polar organic solvents like dimethyl sulfoxide (DMSO) and N-methylpyrrolidone (NMP).
Table 1: Key Molecular Properties of Violanthrone, Nitro-
| Property | Value |
|---|---|
| CAS Number | 66085-76-5 |
| Molecular Formula | C₃₄H₁₅NO₄ |
| Molecular Weight | 501.5 g/mol |
| IUPAC Name | 8-nitrononacyclo[...]tetratriaconta[...]dione (full name above) |
| Canonical SMILES | C1=CC=C2C(=C1)C3=C4C(=CC=C5C4=C(C=C3)C6=C7C5=CC=C8C7=C(C=C6)C9=C(C8=O)C=CC(=C9)N+[O-])C2= |
| Solubility | Organic solvents (e.g., DMSO, NMP) |
Synthesis and Manufacturing
The synthesis of violanthrone, nitro- involves a multi-step process starting with violanthrone, a precursor derived from anthraquinone. Step 1 introduces functional groups via reactions with aldehydes, carboxylic acid halides, or sulfonyl halides. Step 2 employs nitration agents such as nitric acid or nitrobenzene to attach the nitro group at the 8-position. Industrial-scale production often utilizes continuous-flow reactors to optimize yield (typically 70–85%) and minimize byproducts.
Table 2: Synthesis Conditions and Reagents
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Aldehydes, RCOX (X = Cl, Br), RSO₂X | Functionalization of violanthrone |
| 2 | HNO₃/H₂SO₄ or nitrobenzene, 50–80°C | Nitration at the 8-position |
| 3 | Solvent: Sulfuric acid or dichloromethane | Reaction medium |
Chemical Reactivity and Functionalization
The nitro group in violanthrone, nitro- serves as a reactive site for further chemical modifications:
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Reduction Reactions: Catalytic hydrogenation (H₂/Pd-C) or stoichiometric reduction (Sn/HCl) converts the nitro group to an amine (-NH₂), producing 8-amino-violanthrone, a precursor for azodyes.
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Electrophilic Substitution: The electron-deficient aromatic rings undergo sulfonation or halogenation under acidic conditions, enabling the introduction of sulfonic acid or halogen groups for enhanced solubility or biological activity.
These reactions are critical for tailoring the compound’s properties for specific applications, such as tuning absorbance spectra in dyes or modifying charge transport in electronic materials.
Industrial and Research Applications
Dye and Pigment Production
Violanthrone, nitro- is a key intermediate in manufacturing vat dyes, which are renowned for their colorfastness on cellulose fibers. Its nitro derivative imparts a deep violet hue, and subsequent reduction to the amine form allows for oxidative coupling reactions to generate azodyes with broader color ranges.
Organic Electronics
Recent studies highlight its potential in organic semiconductors due to its planar structure and extended π-conjugation. Thin-film transistors incorporating violanthrone, nitro- demonstrate hole mobility values of 0.1–0.5 cm²/V·s, comparable to benchmark materials like pentacene.
Biological Studies
Preliminary investigations suggest that nitro-violanthrone derivatives exhibit moderate antimicrobial activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL). The nitro group’s electron-withdrawing effects may enhance interactions with bacterial cell membranes.
Future Directions and Challenges
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Synthetic Optimization: Developing greener nitration methods using ionic liquids or biocatalysts to reduce reliance on corrosive acids.
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Advanced Materials: Exploring its use in perovskite solar cells as an electron transport layer to improve device efficiency.
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Environmental Impact: Assessing biodegradation pathways and ecotoxicity to ensure sustainable industrial use.
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